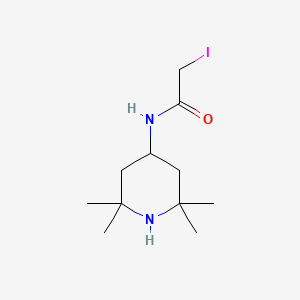
2-Iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a chemical compound that belongs to the class of organoiodine compounds It is characterized by the presence of an iodine atom attached to an acetamide group, which is further connected to a piperidine ring substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves the iodination of N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. One common method starts with the preparation of N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, which can be synthesized by reacting 2,2,6,6-tetramethylpiperidine with acetic anhydride under controlled conditions. The iodination step involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom into the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of the corresponding hydrogenated compound.
Scientific Research Applications
2-Iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organoiodine compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes. In organic synthesis, it serves as a reactive intermediate that can undergo various transformations to yield desired products. The exact molecular pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor used in the synthesis of 2-Iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide: The non-iodinated form of the compound.
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A related compound used as a stable free radical and oxidizing agent.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications compared to its non-iodinated counterparts. The iodine atom can participate in various substitution and redox reactions, making the compound versatile for different chemical transformations.
Properties
CAS No. |
62080-67-5 |
|---|---|
Molecular Formula |
C11H21IN2O |
Molecular Weight |
324.20 g/mol |
IUPAC Name |
2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C11H21IN2O/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14-10/h8,14H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
DGIDLXQSBXTYET-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


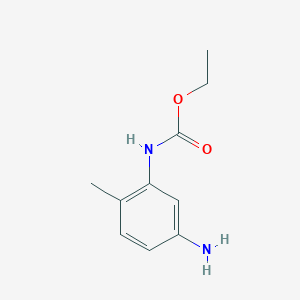


![4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline](/img/structure/B14537035.png)

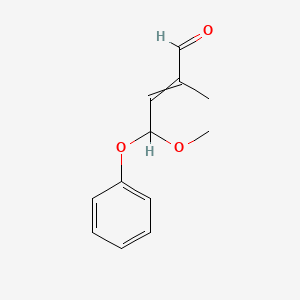
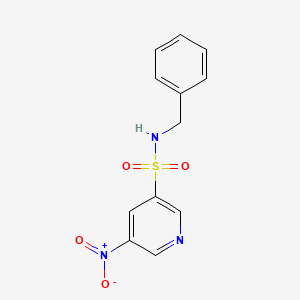
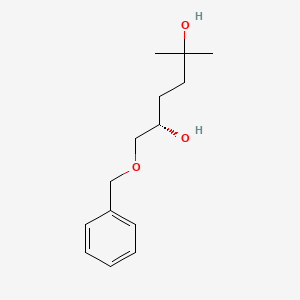
![1-Phenyltetrahydrothieno[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14537057.png)
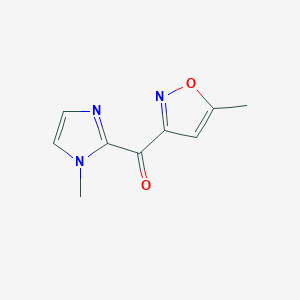
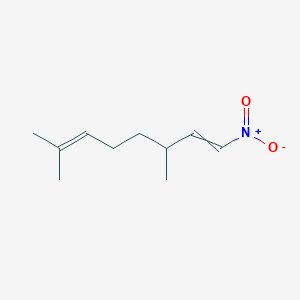
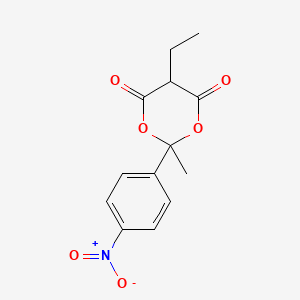
![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene)](/img/structure/B14537070.png)
![2-[(2,5-Dimethyloxolan-2-yl)sulfanyl]-5-methylfuran](/img/structure/B14537076.png)
